molecular formula C16H16ClFN2O2 B4477862 2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one

2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one

Cat. No.: B4477862
M. Wt: 322.76 g/mol
InChI Key: HNYYJCZKLDSDTD-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: Starting from a suitable precursor, the oxazole ring can be synthesized through cyclization reactions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the substituted phenyl ring with the oxazole and pyrrolidine moieties under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one: can be compared with other substituted phenyl ethanones, such as:

Uniqueness

The unique combination of chloro and fluoro substituents, along with the oxazole and pyrrolidine moieties, gives this compound distinct chemical and biological properties. These unique features can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2/c1-10-7-15(22-19-10)14-3-2-6-20(14)16(21)8-11-4-5-12(18)9-13(11)17/h4-5,7,9,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYJCZKLDSDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)-1-[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidin-1-YL]ethan-1-one

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